molecular formula C7H17NO B13698212 o-Heptylhydroxylamine

o-Heptylhydroxylamine

Cat. No.: B13698212
M. Wt: 131.22 g/mol
InChI Key: AQTGLKJBMFAKJH-UHFFFAOYSA-N
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Description

Structure and Nomenclature o-Heptylhydroxylamine (systematic name: this compound) is an alkyl-substituted hydroxylamine derivative with the chemical formula H₂N-O-C₇H₁₅. According to IUPAC nomenclature rules, compounds of the type R-NH-OH are named by prefixing the substituent (R) to "hydroxylamine" . The "O-" designation indicates that the heptyl group (-C₇H₁₅) is attached to the oxygen atom of the hydroxylamine backbone (H₂N-OH) .

For example, hydroxylamine may react with heptyl halides (e.g., heptyl bromide) under basic conditions to form the O-alkylated product, followed by purification via liquid-liquid extraction . Such compounds are typically utilized as intermediates in organic synthesis, particularly in oxime formation or as nucleophilic reagents . The heptyl chain may enhance lipophilicity, making it suitable for applications requiring solubility in nonpolar solvents or membrane penetration in pharmaceuticals .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

O-heptylhydroxylamine

InChI

InChI=1S/C7H17NO/c1-2-3-4-5-6-7-9-8/h2-8H2,1H3

InChI Key

AQTGLKJBMFAKJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Heptylhydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine with heptyl halides under basic conditions. The reaction typically proceeds as follows:

  • Hydroxylamine is reacted with a heptyl halide (e.g., heptyl chloride) in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
  • The product, this compound, is then isolated and purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Heptylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to avoid side reactions.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles. The reactions are carried out in the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamines depending on the electrophile used.

Scientific Research Applications

o-Heptylhydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of o-Heptylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogs and Nomenclature

The following O-substituted hydroxylamines are structurally and functionally related to o-heptylhydroxylamine:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
O-Methylhydroxylamine -CH₃ H₂N-O-CH₃ 63.06 High polarity, water-soluble
O-Ethylhydroxylamine HCl -C₂H₅ H₂N-O-C₂H₅·HCl 114.57 Hydrochloride salt; solid at RT
O-Phenylhydroxylamine -C₆H₅ H₂N-O-C₆H₅ 125.13 Aromatic substituent; resonance effects
O-(Trimethylsilyl)hydroxylamine -Si(CH₃)₃ H₂N-O-Si(CH₃)₃ 135.29 Silyl protection; hydrolytically labile
O-(Cyclopropylmethyl)hydroxylamine Cyclopropylmethyl H₂N-O-C₃H₅-C₃H₆ 117.18 Steric hindrance from cyclic group
This compound -C₇H₁₅ H₂N-O-C₇H₁₅ 132.18 Lipophilic; low water solubility

Physical and Chemical Properties

  • Solubility :

    • Shorter alkyl chains (e.g., methyl, ethyl) exhibit higher water solubility due to increased polarity. For instance, O-methylhydroxylamine is miscible in polar solvents .
    • Longer chains (e.g., heptyl) reduce water solubility significantly, favoring organic solvents like dichloromethane or hexane .
    • Aromatic (phenyl) and silyl derivatives show intermediate solubility, influenced by substituent electronics .
  • Melting Points :

    • Hydrochloride salts (e.g., O-ethylhydroxylamine HCl) generally have higher melting points (>100°C) compared to free bases .
    • Silyl derivatives (e.g., O-(trimethylsilyl)hydroxylamine) melt at 102–111°C, as observed in analogous compounds .
    • This compound, as a free base, is likely a liquid at room temperature due to its long alkyl chain.
  • Reactivity :

    • Nucleophilicity : Smaller substituents (methyl, ethyl) enhance nucleophilic activity at the NH-OH group, facilitating reactions with carbonyl compounds to form oximes . Bulkier groups (heptyl, cyclopropylmethyl) introduce steric hindrance, reducing reactivity .
    • Acidity : Electron-withdrawing groups (e.g., phenyl) increase the acidity of the NH-OH proton, while alkyl chains (heptyl) decrease it due to electron-donating effects .
    • Stability : Silyl derivatives are prone to hydrolysis under acidic or aqueous conditions, whereas alkyl derivatives (heptyl) are more stable .

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